molecular formula C14H15N3O3S B2613194 N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 957039-53-1

N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2613194
CAS No.: 957039-53-1
M. Wt: 305.35
InChI Key: OXRMLYRHGNLAKH-UHFFFAOYSA-N
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Description

N-{4-[(3-Cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide-containing acetamide derivative featuring a cyclopropyl-substituted pyrazole moiety. Its structure comprises:

  • Acetamide group: A common pharmacophore in medicinal chemistry, often enhancing bioavailability and metabolic stability.
  • Sulfonyl-phenyl bridge: Provides rigidity and facilitates hydrogen bonding, critical for target interactions.
  • 3-Cyclopropyl-1H-pyrazole: A heterocyclic substituent that may influence lipophilicity and steric interactions.

Properties

IUPAC Name

N-[4-(3-cyclopropylpyrazol-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-10(18)15-12-4-6-13(7-5-12)21(19,20)17-9-8-14(16-17)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRMLYRHGNLAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes reactions characteristic of its structural components: the pyrazole ring, sulfonyl group, and acetamide functionality. Key reaction types include:

1.1 Substitution Reactions

  • Electrophilic Aromatic Substitution : The phenyl ring can undergo electrophilic substitution, particularly at positions meta to the sulfonyl group due to its electron-withdrawing nature.

  • Nucleophilic Substitution : The pyrazole ring’s nitrogen positions may participate in substitution reactions, though steric hindrance from the cyclopropyl group could influence reactivity .

  • Sulfonyl Group Reactivity : The sulfonamide linkage is stable but can undergo hydrolysis under strong acidic or basic conditions, potentially releasing the pyrazole moiety .

1.2 Oxidation and Reduction

1.3 Cycloaddition and Coupling Reactions

  • [3+2] Cycloaddition : The pyrazole ring could participate in dipolar cycloadditions with alkynes or other dipolarophiles, though this is more common in pyrazole synthesis than post-derivation .

  • Cross-Coupling : The presence of a sulfonamide group may enable transition-metal catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig), depending on functionalization .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Outcome
Electrophilic Substitution Nitric acid (HNO₃), H₂SO₄, or halogenating agentsMeta-substituted phenyl derivatives
Sulfonyl Hydrolysis Strong acid/base (e.g., HCl, NaOH)Release of pyrazole fragment
Oxidation KMnO₄ (acidic), H₂O₂ (basic)Potential phenyl ring oxidation
Catalytic Coupling Pd catalyst, boronic acidsCross-coupled aromatic derivatives

Structural Stability and Limitations

  • Sulfonamide Stability : The sulfonamide bond is robust under mild conditions but may hydrolyze under extreme pH or high temperatures .

  • Steric Effects : The cyclopropyl group on the pyrazole ring introduces steric hindrance, potentially limiting substitution reactions at adjacent positions .

  • Acetamide Reactivity : The acetamide group is inert to most reagents but could participate in nucleophilic acyl substitution under specific conditions (e.g., activating agents like DCC) .

Scientific Research Applications

Anticancer Properties
N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of sulfonamides have shown promising results against different types of cancers, including breast and lung cancers, with mechanisms involving apoptosis and cell cycle arrest .

Antifungal Activity
The compound's sulfonamide moiety suggests potential antifungal applications. Studies on related sulfonamide derivatives have demonstrated efficacy against fungal strains such as Candida and Geotrichum, with many compounds showing greater potency than traditional antifungal agents like fluconazole . This highlights the importance of exploring this compound in the development of new antifungal therapies.

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole ring followed by sulfonation and acetamide formation. This method allows for the introduction of various substituents that can enhance biological activity .

Case Studies on Derivatives
Several studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For example, modifications to the pyrazole ring or the phenyl group can significantly alter the compound's pharmacological profile. In one study, derivatives exhibited varying degrees of anticancer activity against specific cell lines, indicating that structural changes can lead to improved efficacy .

Pharmacological Properties

Mechanism of Action
The mechanism by which this compound exerts its effects is an area of active research. Compounds with a similar sulfonamide structure often act by inhibiting key enzymes involved in cancer cell proliferation or fungal growth. Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential and minimizing side effects .

Safety and Toxicity
Preliminary studies suggest that derivatives of this compound may exhibit low toxicity profiles in vitro. However, comprehensive toxicity studies are necessary to evaluate their safety for clinical applications fully. These studies will help establish safe dosage ranges and identify any potential adverse effects associated with long-term use .

Mechanism of Action

The mechanism of action of N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Substituent Size and Polarity: Bulky, polar groups (e.g., piperazinyl in Compound 35) improve receptor binding but may reduce oral bioavailability.
  • Sulfonamide Linkage : Critical for hydrogen bonding with biological targets; modifications here (e.g., triazolyl sulfanyl in FP1-12) can drastically alter activity profiles .

Biological Activity

N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S with a molecular weight of approximately 316.36 g/mol. The compound features a sulfonamide group attached to a phenyl ring and a cyclopropyl-substituted pyrazole moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyclopropyl-1H-pyrazole with sulfonyl chloride derivatives followed by acetamide formation. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that pyrazole derivatives exhibited significant activity against various cancer cell lines, including colon and breast cancer cells, with IC50 values ranging from 10 to 30 µM .

CompoundCell LineIC50 (µM)
Pyrazole Derivative AHCT116 (Colon)15
Pyrazole Derivative BMCF7 (Breast)25
This compoundTBDTBD

Protein Tyrosine Phosphatase Inhibition

This compound has also been evaluated for its inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes treatment. Similar compounds have shown IC50 values in the low micromolar range, indicating potential as therapeutic agents for metabolic disorders .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and metabolic pathways.
  • Induction of Apoptosis : Studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could contribute to their anticancer effects.

Case Studies

Case Study 1: In Vivo Evaluation
A study conducted on mice models treated with pyrazole derivatives showed a marked reduction in tumor size compared to controls. The results indicated that the compounds could effectively penetrate tissues and exert their biological effects.

Case Study 2: Structure–Activity Relationship (SAR) Analysis
SAR studies have revealed that modifications on the pyrazole ring significantly alter the biological activity of these compounds. For instance, substituents on the cyclopropane moiety were found to enhance anticancer efficacy and selectivity towards specific cancer types .

Q & A

Q. How can structure-activity relationships (SAR) guide further derivatization?

  • Methodological Answer : Systematic substitution of the cyclopropyl group (e.g., with fluorophenyl or methylsulfanyl) and acetamide chain elongation (e.g., adding triazole or morpholino groups) enhances target affinity. SAR data are visualized via heatmaps (pIC50_{50} vs. substituent polarity) .

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